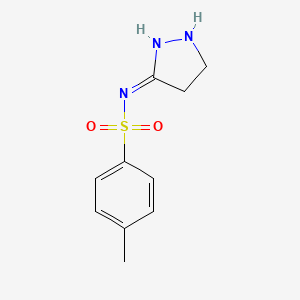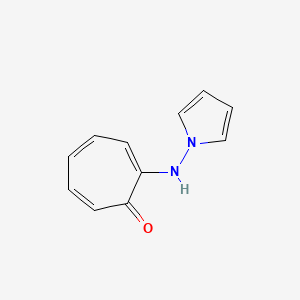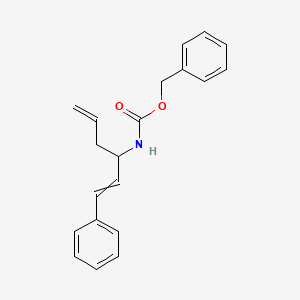
9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate is a complex organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound allows it to form clathrate complexes, which are compounds where one molecule forms a cage-like structure around another molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate typically involves a multi-step process. One common method is the Friedel-Crafts alkylation reaction, where aniline and 3-methoxybenzaldehyde are reacted in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final xanthene derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Quinones
Reduction: Reduced xanthene derivatives
Substitution: Nitro, sulfo, and halo derivatives
Wissenschaftliche Forschungsanwendungen
9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a catalyst in various organic reactions.
Biology: Employed in the study of biological processes due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites .
Wirkmechanismus
The mechanism of action of 9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate involves its ability to interact with various molecular targets through its aromatic rings and hydroxyl groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules. The compound’s fluorescent properties also make it useful for tracking and imaging applications in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, 9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate stands out due to its ability to form clathrate complexes and its unique fluorescent properties. These characteristics make it particularly valuable in applications requiring high specificity and sensitivity .
Eigenschaften
CAS-Nummer |
872584-25-3 |
|---|---|
Molekularformel |
C26H23NO3 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
aniline;9-(3-methoxyphenyl)xanthen-9-ol |
InChI |
InChI=1S/C20H16O3.C6H7N/c1-22-15-8-6-7-14(13-15)20(21)16-9-2-4-11-18(16)23-19-12-5-3-10-17(19)20;7-6-4-2-1-3-5-6/h2-13,21H,1H3;1-5H,7H2 |
InChI-Schlüssel |
UMHPDLXIDOBCIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O.C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)

![2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-](/img/structure/B12586286.png)
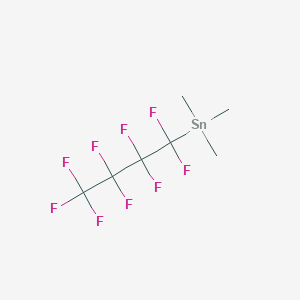
![2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)](/img/structure/B12586298.png)
![3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one](/img/structure/B12586303.png)
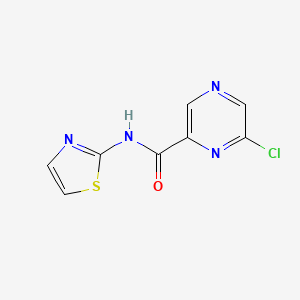
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene](/img/structure/B12586316.png)

![5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B12586321.png)
